molecular formula C13H15N3O B13537819 4-[4-(1h-Imidazol-4-yl)phenyl]morpholine

4-[4-(1h-Imidazol-4-yl)phenyl]morpholine

Cat. No.: B13537819
M. Wt: 229.28 g/mol
InChI Key: PIKSUEFELPJKQB-UHFFFAOYSA-N
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Description

4-[4-(1H-Imidazol-4-yl)phenyl]morpholine is an organic compound that belongs to the class of phenylimidazoles. This compound features a benzene ring linked to an imidazole ring through a carbon-carbon bond, with a morpholine group attached to the benzene ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-Imidazol-4-yl)phenyl]morpholine typically involves a multi-step process. One common method includes the condensation of 4-(1H-imidazol-4-yl)benzaldehyde with morpholine under basic conditions. The reaction is often carried out in the presence of a catalyst such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-Imidazol-4-yl)phenyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Formation of corresponding imidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with different functional groups replacing the morpholine group.

Scientific Research Applications

4-[4-(1H-Imidazol-4-yl)phenyl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination polymers.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-[4-(1H-Imidazol-4-yl)phenyl]morpholine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)phenol
  • 4-(1H-Imidazol-1-yl)aniline
  • 4-(1H-Imidazol-1-yl)benzaldehyde

Uniqueness

4-[4-(1H-Imidazol-4-yl)phenyl]morpholine is unique due to the presence of both the imidazole and morpholine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specific interactions with biological targets.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

4-[4-(1H-imidazol-5-yl)phenyl]morpholine

InChI

InChI=1S/C13H15N3O/c1-3-12(16-5-7-17-8-6-16)4-2-11(1)13-9-14-10-15-13/h1-4,9-10H,5-8H2,(H,14,15)

InChI Key

PIKSUEFELPJKQB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CN=CN3

Origin of Product

United States

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